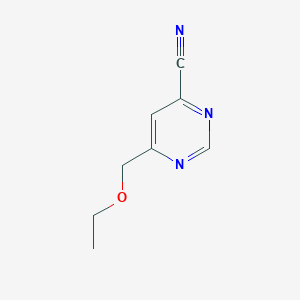
6-(Ethoxymethyl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethoxymethyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethoxymethyl)pyrimidine-4-carbonitrile typically involves the reaction of ethyl cyanoacetate with an appropriate aldehyde and thiourea in the presence of a base, such as potassium carbonate, in ethanol. The reaction proceeds through a multi-step process, including the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Ethoxymethyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction can produce pyrimidine-4-amine derivatives .
Scientific Research Applications
6-(Ethoxymethyl)pyrimidine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity against certain pests and weeds.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Ethoxymethyl)pyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes involved in DNA replication and repair, such as dihydrofolate reductase or thymidylate synthase. These enzymes are crucial for the proliferation of cancer cells and viruses, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-carbonitrile: Similar in structure but with different substituents at the 6-position.
6-(Methylthio)pyrimidine-4-carbonitrile: Contains a methylthio group instead of an ethoxymethyl group.
4,6-Dichloropyrimidine-5-carbonitrile: Contains chlorine atoms at the 4 and 6 positions instead of an ethoxymethyl group.
Uniqueness
6-(Ethoxymethyl)pyrimidine-4-carbonitrile is unique due to its specific ethoxymethyl substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals with potentially improved efficacy and selectivity .
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-(ethoxymethyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c1-2-12-5-8-3-7(4-9)10-6-11-8/h3,6H,2,5H2,1H3 |
InChI Key |
GQQSYKXCRHVDPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=NC=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882836.png)

![8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882855.png)
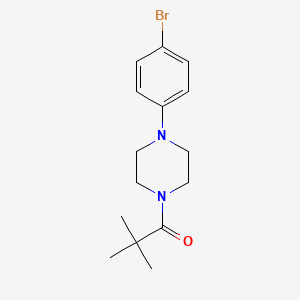
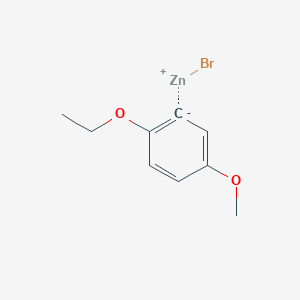
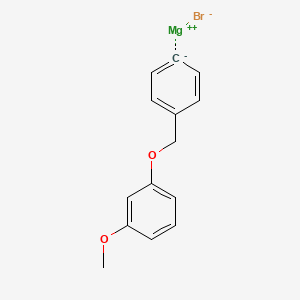
![(4E)-4-{[(2-hydroxyethyl)amino]methylidene}-2-(3-methylphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14882883.png)
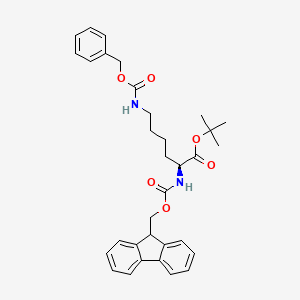
![6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B14882897.png)
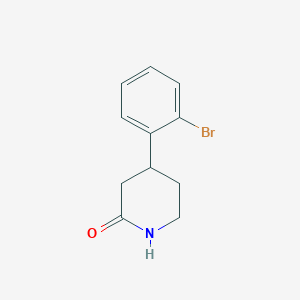
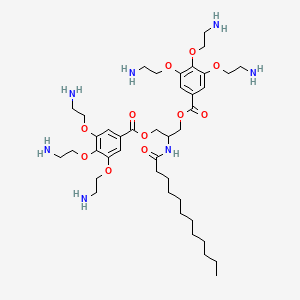
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14882904.png)
